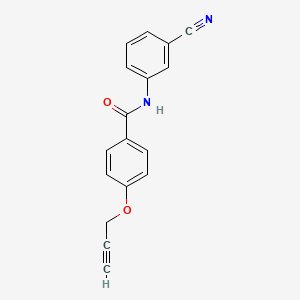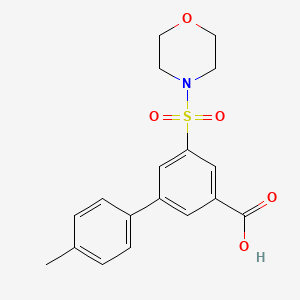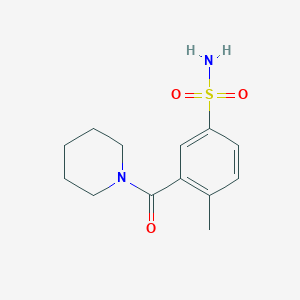![molecular formula C19H17NO3 B5410495 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5410495.png)
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinolin-8-ol is an organic compound that features a quinoline core substituted with a 3,4-dimethoxyphenyl group via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 8-hydroxyquinoline.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 8-hydroxyquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxyphenethyl alcohol
Comparison
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinolin-8-ol is unique due to its quinoline core and the presence of both the 3,4-dimethoxyphenyl group and the ethenyl linkage. This structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-11-7-13(12-18(17)23-2)6-9-15-10-8-14-4-3-5-16(21)19(14)20-15/h3-12,21H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVDLNLXVMGBMW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6Z)-2-benzyl-6-[(4-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5410418.png)
![3-amino-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5410426.png)
![3-[(4-ethoxybenzoyl)amino]phenyl acetate](/img/structure/B5410434.png)

![methyl 4-[({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5410451.png)
![N-bicyclo[2.2.1]hept-2-yl-2,6-dimethoxybenzamide](/img/structure/B5410458.png)
![5-cyano-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5410461.png)

![2-{[5-(4-ISOPROPYLPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5410473.png)

![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5410480.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-pyridylamine](/img/structure/B5410504.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5410507.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5410509.png)
